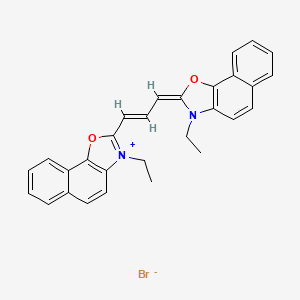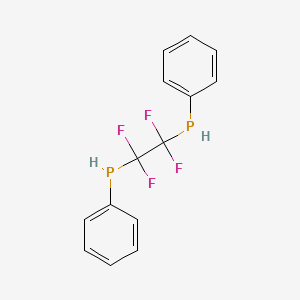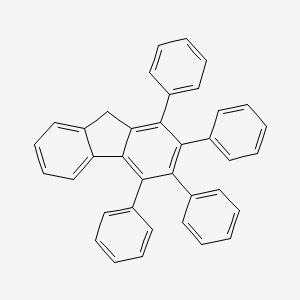
9H-Fluorene, 1,2,3,4-tetraphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetraphenyl-9H-fluorene is an organic compound with the molecular formula C37H26. It is a derivative of fluorene, characterized by the presence of four phenyl groups attached to the fluorene core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetraphenyl-9H-fluorene can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where tetraphenylcyclopentadienone reacts with benzyne intermediates. This reaction typically requires high temperatures and the presence of a suitable solvent such as 1,2-dimethoxyethane .
Industrial Production Methods
While specific industrial production methods for 1,2,3,4-tetraphenyl-9H-fluorene are not widely documented, the synthesis generally follows the principles of organic synthesis, involving large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated and continuous flow reactors can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4-Tetraphenyl-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can yield hydrofluorene derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted fluorenes, hydrofluorenes, and quinones, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,2,3,4-Tetraphenyl-9H-fluorene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is utilized in the development of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices due to its excellent photophysical properties
Mécanisme D'action
The mechanism of action of 1,2,3,4-tetraphenyl-9H-fluorene involves its interaction with various molecular targets and pathways. In electronic applications, its photophysical properties are attributed to the conjugated π-electron system, which allows for efficient light absorption and emission. In biological systems, the compound’s derivatives may interact with cellular components, leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,3,4-Tetraphenylnaphthalene
- Tetraphenylcyclopentadienone
- 9-Benzyl-1,2,3,4-tetraphenyl-9H-fluorene
Uniqueness
1,2,3,4-Tetraphenyl-9H-fluorene stands out due to its unique structural features, which confer distinct photophysical and chemical properties. Compared to similar compounds, it offers enhanced stability and versatility in various applications, particularly in the field of organic electronics .
Propriétés
Numéro CAS |
64465-03-8 |
|---|---|
Formule moléculaire |
C37H26 |
Poids moléculaire |
470.6 g/mol |
Nom IUPAC |
1,2,3,4-tetraphenyl-9H-fluorene |
InChI |
InChI=1S/C37H26/c1-5-15-26(16-6-1)33-32-25-30-23-13-14-24-31(30)37(32)36(29-21-11-4-12-22-29)35(28-19-9-3-10-20-28)34(33)27-17-7-2-8-18-27/h1-24H,25H2 |
Clé InChI |
QONRTBCNEUXEGW-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C3=C(C(=C(C(=C31)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


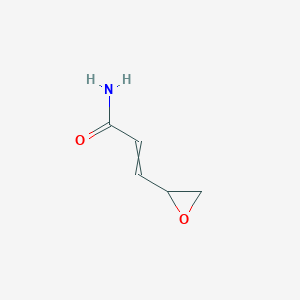
![1-Bromo-2-[(1-bromo-2-methylpropan-2-yl)peroxy]-2-methylpropane](/img/structure/B14492950.png)
![N-[3-(4-Benzoylphenyl)propanoyl]-L-phenylalanine](/img/structure/B14492955.png)
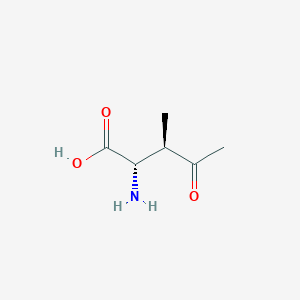
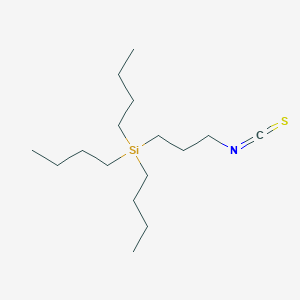
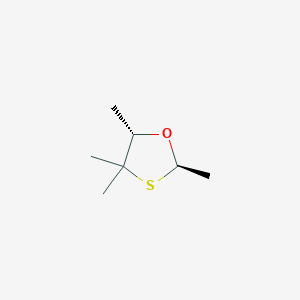
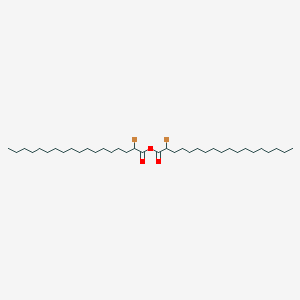
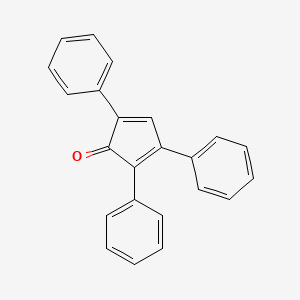

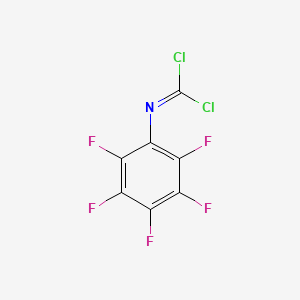
![2,6-Diamino-5-[2-(2,4,6-triaminopyrimidin-5-yl)hydrazinylidene]pyrimidin-4(5H)-one](/img/structure/B14493009.png)
![(2-Oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-fluorophenyl)methanone]](/img/structure/B14493017.png)
